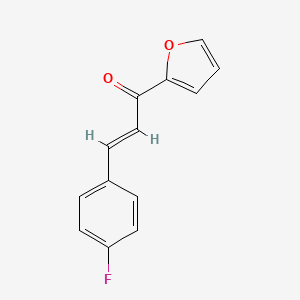

(2E)-3-(4-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one

Description

(2E)-3-(4-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging a 4-fluorophenyl group (Ring B) and a furan-2-yl moiety (Ring A). Chalcones are structurally versatile and exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Synthesis: The compound is typically synthesized via Claisen-Schmidt condensation, where 4-fluoroacetophenone reacts with furfuraldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol. This method yields the (2E)-isomer due to thermodynamic stabilization of the trans-configuration .

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTJEGJNRAMYKS-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and furfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom and the furan ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. (2E)-3-(4-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway, which involves mitochondrial dysfunction and the release of cytochrome c into the cytosol .

Anti-inflammatory Effects

Research has shown that chalcones can inhibit pro-inflammatory cytokines and enzymes. The compound has demonstrated the ability to reduce the expression of cyclooxygenase and lipoxygenase, enzymes involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties

The compound has also been tested for its antimicrobial activity against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Materials Science

Organic Electronics

Chalcones, including this compound, are being explored for their use in organic electronic devices due to their favorable electronic properties. They can serve as active materials in organic light-emitting diodes (OLEDs) and organic solar cells, where their ability to absorb light and transport charge carriers is beneficial .

Polymer Composites

In materials science, chalcones are being incorporated into polymer matrices to enhance mechanical properties and thermal stability. The addition of this compound into polymer composites has been shown to improve tensile strength and flexibility .

Agricultural Chemistry

Pesticidal Activity

The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Its effectiveness in inhibiting pest growth suggests that it could be developed into a natural pesticide alternative, contributing to sustainable agricultural practices .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Anticancer activity; anti-inflammatory effects; antimicrobial properties |

| Materials Science | Use in organic electronics; enhancement of polymer composites |

| Agricultural Chemistry | Pesticidal activity against agricultural pests |

Mechanism of Action

The mechanism of action of (2E)-3-(4-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting or activating their functions. The presence of the fluorine atom and the furan ring enhances its binding affinity and specificity. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Substituent Effects on Bioactivity

Table 1: Bioactivity and Structural Features of Selected Chalcones

Key Observations :

- Electronegativity and Bioactivity : Fluorine and bromine substituents at the para position of Ring B correlate with lower IC50 values (higher potency) compared to methoxy groups. For example, compound 2j (IC50 = 4.703 μM) outperforms 2n (IC50 = 25.07 μM), highlighting the importance of electronegative substituents .

- Antifungal Activity: The 4-fluorophenyl group in (2E)-1-(4’-aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one demonstrates potent activity against Trichophyton rubrum (MIC = 0.07 µg/mL), suggesting fluorine's role in enhancing membrane penetration or target binding .

Key Observations :

- Yield and Purity : Furanyl chalcones like LabMol-70 and LabMol-71 exhibit moderate yields (19–25%) but high purity (≥99%), suggesting robust synthetic protocols for furan-containing derivatives .

Biological Activity

(2E)-3-(4-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound belongs to the class of chalcones , characterized by an α,β-unsaturated carbonyl group. Its molecular formula is , with a molecular weight of approximately 216.21 g/mol. The presence of the fluorine atom in the para position of the phenyl ring enhances its lipophilicity and biological activity, making it a valuable candidate for pharmacological studies.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

- Antimicrobial Activity : Research indicates that chalcone derivatives can exhibit antimicrobial properties against a range of pathogens. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways .

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

1. Anticancer Properties

Chalcones have been extensively studied for their anticancer effects. In vitro studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

2. Antimicrobial Effects

The compound exhibits significant antibacterial and antifungal activities. In one study, it was tested against various strains of bacteria and fungi, demonstrating effective inhibition at low concentrations . The mechanism likely involves disruption of microbial cell membranes.

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | , |

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Reduces cytokine production | , |

Case Study: Anticancer Activity

In a study published in ACS Omega, researchers evaluated the effect of various chalcone derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of this chalcone derivative against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.